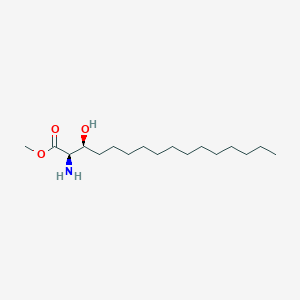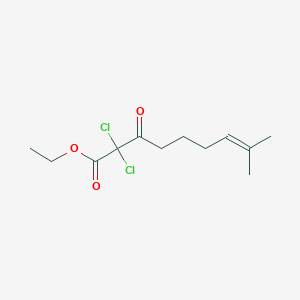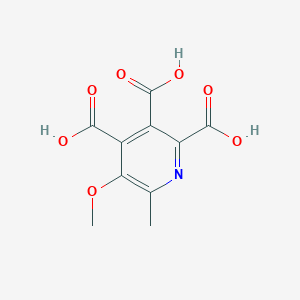
methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate typically involves the esterification of (2R,3S)-2-amino-3-hydroxyhexadecanoic acid with methanol. This reaction is often catalyzed by acidic or enzymatic catalysts to achieve high yields and selectivity. The reaction conditions usually include:
Temperature: Moderate temperatures (20-60°C) to prevent decomposition.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.
Solvents: Organic solvents like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of biocatalysts, such as lipases from microbial sources, is also common in industrial processes due to their high specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Applications De Recherche Scientifique
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3R)-2-amino-3-hydroxyhexadecanoate: An enantiomer with different stereochemistry.
Methyl (2R,3S)-2-amino-3-hydroxyoctadecanoate: A homolog with a longer carbon chain.
Methyl (2R,3S)-2-amino-3-hydroxybutanoate: A homolog with a shorter carbon chain.
Uniqueness
Methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
922193-18-8 |
|---|---|
Formule moléculaire |
C17H35NO3 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
methyl (2R,3S)-2-amino-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14,18H2,1-2H3/t15-,16+/m0/s1 |
Clé InChI |
GBGNZAFIITVTRJ-JKSUJKDBSA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@@H]([C@H](C(=O)OC)N)O |
SMILES canonique |
CCCCCCCCCCCCCC(C(C(=O)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14198667.png)


![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)







![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
